4-(2,2-Dibromoethenyl)hexahydro-2H-cyclopenta[b]furan-2-ol
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Overview
Description
4-(2,2-Dibromovinyl)hexahydro-2H-cyclopenta[b]furan-2-ol is a complex organic compound characterized by its unique structure, which includes a dibromovinyl group attached to a hexahydro-2H-cyclopenta[b]furan-2-ol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dibromovinyl)hexahydro-2H-cyclopenta[b]furan-2-ol typically involves the reaction of a suitable precursor with dibromoethene under controlled conditions. One common method includes the use of cyclopentadiene derivatives, which undergo a series of reactions to introduce the dibromovinyl group. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to isolate the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dibromovinyl)hexahydro-2H-cyclopenta[b]furan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove the dibromo group or reduce other functional groups within the molecule.
Substitution: The dibromo group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new groups into the molecule .
Scientific Research Applications
4-(2,2-Dibromovinyl)hexahydro-2H-cyclopenta[b]furan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and interaction with biological macromolecules.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 4-(2,2-Dibromovinyl)hexahydro-2H-cyclopenta[b]furan-2-ol involves its interaction with specific molecular targets. The dibromovinyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with enzymes or other proteins. This interaction can inhibit enzyme activity or modify protein function, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(2,2-Dibromovinyl)phenol: This compound shares the dibromovinyl group but has a different core structure.
Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one: Similar core structure but different substituents.
Uniqueness
4-(2,2-Dibromovinyl)hexahydro-2H-cyclopenta[b]furan-2-ol is unique due to its specific combination of the dibromovinyl group and the hexahydro-2H-cyclopenta[b]furan-2-ol core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
61401-33-0 |
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Molecular Formula |
C9H12Br2O2 |
Molecular Weight |
312.00 g/mol |
IUPAC Name |
4-(2,2-dibromoethenyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-ol |
InChI |
InChI=1S/C9H12Br2O2/c10-8(11)3-5-1-2-7-6(5)4-9(12)13-7/h3,5-7,9,12H,1-2,4H2 |
InChI Key |
MOAQAVHIZPFKGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1C=C(Br)Br)CC(O2)O |
Origin of Product |
United States |
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